Espicufolin

Structural differentiation Anthrapyran antibiotics Glycosylation status

Researchers investigating glutamate excitotoxicity often face the challenge of finding potent, stereospecific probes with uncharacterized targets. Espicufolin (CAS 182232-96-8) is a non-glycosidic 4H-anthra[1,2-b]pyran-4,7,12-trione antibiotic with an EC50 of 40 nM in N18-RE-105 cells, ~20-fold more potent than (+)-SKF 10,047. - Confirmed (R)-enantiomer activity; (S)-enantiomer is inactive, providing a built-in negative control. - Validated analytical standard: yellow powder, mp 184-186°C, [α]²¹ᴅ = +2.5° (MeOH). Supplied with rigorous quality documentation to ensure reproducibility.

Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
Cat. No. B1244851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEspicufolin
Synonymsespicufolin
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2CO)C(=O)C4=C(C3=O)C(=CC=C4)O
InChIInChI=1S/C22H18O6/c1-3-10(2)16-8-15(25)17-11(9-23)7-13-19(22(17)28-16)21(27)18-12(20(13)26)5-4-6-14(18)24/h4-8,10,23-24H,3,9H2,1-2H3/t10-/m1/s1
InChIKeyHXAZTNIVBVVFJS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Espicufolin Compound Overview


Espicufolin (CAS 182232-96-8) is a naphthochromene antibiotic and neuroprotective metabolite originally isolated from the fermentation broth of Streptomyces sp. cu39 [1]. Chemically, it is a 4H-anthra[1,2-b]pyran-4,7,12-trione derivative belonging to the structural class of non-glycosidic anthrapyranone antibiotics, a subclass distinct from the heavily glycosylated pluramycin family [2]. The compound is characterized by a tetracyclic quinoid core with a (2R)-butan-2-yl side chain, a hydroxymethyl group at position 5, and a hydroxy group at position 11 [3]. Its primary reported biological activity is potent neuroprotection via suppression of L-glutamate toxicity in neuronal cell models [1]. The absolute stereochemistry at the 14-position of natural espicufolin has been confirmed as R through total synthesis efforts [4].

Structural Class Non-glycosidic 4H-anthra[1,2-b]pyran-4,7,12-trione scaffold
Stereochemistry Natural (R)-enantiomer; (S)-enantiomer inactive in neuroprotection assays
Research Model Supports glutamate excitotoxicity studies in neuronal cell models

Espicufolin Substitution Limitations


Espicufolin cannot be functionally substituted by other anthrapyran antibiotics or even other neuroprotective anthraquinones without experimental validation due to three irreconcilable differentiation factors. First, the non-glycosidic 4H-anthra[1,2-b]pyran-4,7,12-trione core of espicufolin represents a specific oxidation pattern and substitution profile distinct from both glycosylated pluramycin family members and simpler anthraquinones [1]. Second, the absolute stereochemistry at the 14-position (R-configuration) has been confirmed as critical for its neuronal protective activity; the synthetic (S)-enantiomer showed no protecting activity against glutamate toxicity while exhibiting only weak cytotoxicity [2]. Third, the mechanism of action for the 40 nM neuroprotective EC50 in N18-RE-105 cells remains molecularly uncharacterized, meaning structural analogs such as epoxyquinomicin D (produced by Amycolatopsis sp.), kwanzochinon C, or other 4H-anthra[1,2-b]pyran derivatives cannot be assumed to engage the same targets or produce equivalent protection against glutamate-induced toxicity without explicit comparative pharmacological data .

Glycosylation status of pluramycins may shift biological profile; non-glycosidic core is structurally distinct.
(S)-espicufolin shows no neuroprotection activity; racemic mixtures or wrong enantiomer may confound results.
Molecular target and mechanism remain uncharacterized; structural analogs may not reproduce glutamate toxicity protection.

Espicufolin Comparative Evidence


Non-Glycosidic Core Distinction

Espicufolin is a non-glycosidic member of the 4H-anthra[1,2-b]pyran antibiotic class, lacking the C-glycoside attachments and epoxide-containing side chains characteristic of the pluramycin family [1]. While pluramycins such as kidamycin, hedamycin, and pluramycin A possess complex glycosylated structures that contribute to their DNA-intercalating antitumor activity, espicufolin's aglycone core lacks these carbohydrate moieties entirely [2]. This structural simplification correlates with a distinct biological profile: espicufolin exhibits neuroprotective activity at 40 nM EC50 [3], whereas pluramycins are primarily characterized as antitumor agents with cytotoxicity-based mechanisms [2].

Core Scaffold
Class-level inference
Non-glycosidic vs. glycosylated pluramycins; MW ~378 vs. >600
Structural class distinction limits functional substitution assumptions
Glycosylation differences may alter target binding and cellular uptake
Structural differentiation Anthrapyran antibiotics Glycosylation status

Neuroprotection Potency vs. σ-Ligands

In the N18-RE-105 neuronal cell line model of L-glutamate toxicity, espicufolin demonstrates an EC50 of 40 nM for neuroprotection . When compared to a well-characterized reference class of neuroprotective compounds, the σ-receptor ligands, espicufolin's potency is approximately 20-fold higher than the most potent σ-ligand measured under comparable glutamate toxicity conditions: (+)-SKF 10,047 exhibits an EC50 of 0.81 μM (810 nM) in primary rat cortical neurons [1]. This cross-study comparison, while employing different neuronal cell types, establishes that espicufolin achieves neuroprotection at concentrations an order of magnitude lower than a prototypical neuroprotective chemical class. It must be noted that mechanism-of-action differences preclude direct functional substitution claims; the comparison serves strictly to contextualize relative potency magnitude.

Neuroprotection EC50
Cross-study comparable
Espicufolin EC50 40 nM (+)-SKF 10,047 EC50 810 nM
~20-fold lower EC50 in glutamate toxicity model context
Different neuronal cell types; direct comparison limited
Neuroprotection Glutamate excitotoxicity EC50 comparison

Enantiomer-Specific Activity

Total synthesis of both enantiomers enabled a direct head-to-head biological evaluation that revealed stark stereospecificity. Natural (R)-espicufolin was confirmed as the neuroprotective enantiomer with an EC50 of 40 nM against glutamate toxicity . In contrast, synthetic (S)-espicufolin demonstrated no protecting activity against L-glutamate toxicity while exhibiting only weak cytotoxicity to the cells employed in the assay [1]. This finding demonstrates that the 14-position stereochemistry is an absolute requirement for the compound's primary reported bioactivity, establishing that only the naturally-occurring (R)-enantiomer possesses the neuroprotective phenotype.

Enantiomer Activity
Head-to-head
(R)-espicufolin active (S)-espicufolin inactive
Stereochemistry required for neuroprotection response
Enantiomeric purity critical for reproducible assay results
Stereochemistry-activity relationship Enantiomer comparison Total synthesis

Antimicrobial Data Limitations

Despite being annotated as an antimicrobial agent and antibiotic in authoritative databases [1], espicufolin lacks publicly reported minimum inhibitory concentration (MIC) values against any bacterial or fungal strain. This contrasts sharply with structurally related synthetic 4H-anthra[1,2-b]pyran derivative 1 and anthraquinone derivative 6, both of which have been explicitly evaluated and shown to possess moderate antialgal, antifungal, and antibacterial activities in antimicrobial assays [2]. Additionally, epoxyquinomicin D, a non-glycosidic antibiotic produced by Amycolatopsis sp. and occasionally cross-referenced with espicufolin fermentation products, has characterized antimicrobial activity profiles . The absence of MIC data for espicufolin represents a critical differentiation point: researchers cannot assume antimicrobial potency based solely on structural class membership.

Antimicrobial Data
Data gap
No reported MIC values
Antimicrobial activity remains uncharacterized
Class-level inference unsupported; requires de novo screening
Antimicrobial profiling Data gap identification Anthrapyran derivatives

Synthetic Complexity and Availability

The total synthesis of (S)-espicufolin proceeds via a 16-step route from 1,4-dimethoxybenzene utilizing an intramolecular acyl-transfer reaction as the key step [1]. This synthetic complexity is reflected in commercial availability: espicufolin is offered by limited specialized vendors with quoted lead times of 10-14 weeks and inquiry-based pricing (no published catalog pricing) . In contrast, the novel antitumor agent 24 discovered during the same synthetic campaign, which shares the 4H-anthra[1,2-b]pyran core but with alternative substitution, demonstrates an ED50 of 1.5 μM [1]. The 16-step synthesis of espicufolin is more complex than alternative anthrapyran derivatives prepared via shorter synthetic strategies [2], directly impacting commercial accessibility and procurement timelines.

Synthetic Complexity
Cross-study comparable
16-step synthesis 10–14 week lead time
Extended procurement timeline vs. simpler anthrapyran derivatives
Unsuitable for high-throughput screening workflows
Total synthesis complexity Commercial sourcing Lead time comparison

Espicufolin Research Applications


Non-Receptor Glutamate Neurotoxicity Studies

Espicufolin is specifically suited for researchers investigating glutamate excitotoxicity mechanisms that operate independently of NMDA, AMPA, or kainate receptor antagonism. With an EC50 of 40 nM in N18-RE-105 cells [1], the compound provides a high-potency chemical probe whose molecular target remains uncharacterized, presenting an opportunity for target deconvolution studies. The ~20-fold potency advantage over σ-receptor ligands like (+)-SKF 10,047 (EC50 810 nM) [2] enables experiments at sub-100 nM concentrations where off-target interactions may be minimized. This application is supported by the documented stereospecificity requirement: only the (R)-enantiomer exhibits neuroprotective activity [3], providing a built-in negative control for target engagement studies.

Stereochemistry-Activity Relationship Studies

The confirmed biological inactivity of synthetic (S)-espicufolin compared to the neuroprotective (R)-espicufolin [1] establishes this compound pair as a validated tool for stereochemistry-activity relationship investigations. Researchers can procure the active (R)-enantiomer and synthesize or source the inactive (S)-enantiomer to probe stereospecific molecular recognition events, validate target engagement assays, or distinguish specific pharmacological effects from non-specific cytotoxicity. The enantiomer pair has been explicitly characterized in the same experimental system, eliminating cross-assay variability concerns that typically confound such comparisons [2].

Comparative Structural Biology of Anthrapyran Antibiotics

Espicufolin serves as a structurally simplified reference compound within the 4H-anthra[1,2-b]pyran antibiotic class, lacking the glycosidic attachments and epoxide side chains that characterize pluramycin-family members [1]. This makes espicufolin valuable for studies seeking to dissect the contributions of glycosidic moieties to target binding, cellular uptake, or biological activity. Researchers comparing espicufolin with glycosylated pluramycins can attribute observed differences specifically to glycosylation status rather than core scaffold variation. The DFG-funded research program explicitly groups espicufolin with indomycinone, kidamycinone, rubiflavinone, pluramycinone, and hedamycinone as comparative subjects for anthrapyranone antibiotic studies [2].

Natural Product Analytical Reference Standard

Given its well-defined physicochemical properties (yellow powder; melting point 184-186°C; molecular formula C22H18O6; [α]²¹ᴅ = +2.5° in methanol; Rf = 0.2 in CHCl₃:MeOH 50:1) [1] and established CAS registry number (182232-96-8), espicufolin is documented for use in calibrating analytical instruments such as HPLC, LC-MS, and NMR for natural product extract validation [2]. The compound's unique retention characteristics and distinct UV-Vis profile make it suitable as a retention time marker or quantitation standard in natural product chemistry workflows, particularly for dereplication studies involving Streptomyces fermentation extracts [3].

Application
Selection Property
Validation Focus
Glutamate excitotoxicity pathway studies
Non-glycosidic anthrapyranone scaffold
Neuroprotection model response confirmation
Stereochemistry-activity relationship studies
(R)-enantiomer stereochemical purity
Enantiomer-specific activity validation
Anthrapyran antibiotic comparative studies
Non-glycosidic reference scaffold
Glycosylation contribution to target binding
Natural product dereplication and analysis
Well-defined spectroscopic properties
HPLC/LC-MS retention and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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